![molecular formula C17H10Cl2F3N3O B1434714 Bixafen-desmethyl CAS No. 1655498-06-8](/img/structure/B1434714.png)
Bixafen-desmethyl
Overview
Description
Bixafen-desmethyl is a metabolite of Bixafen, a pyrazole-carboxamide fungicide . It has the molecular formula C17 H10 Cl2 F3 N3 O and a molecular weight of 400.18 .
Molecular Structure Analysis
The molecular structure of Bixafen-desmethyl is represented by the formula C17 H10 Cl2 F3 N3 O . This indicates that it contains 17 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
Bixafen-desmethyl is a white to light brown powder . The melting point of pure Bixafen-desmethyl is 146.6 °C . It has a relative density of 1.43 to 1.51 .Scientific Research Applications
Agriculture: Disease Control in Crops
Bixafen-desmethyl is primarily used as a fungicide in agriculture. It controls diseases on crops like rape plants and cereals by inhibiting fungal respiration through binding to mitochondrial respiratory complex II . This compound is crucial for maintaining crop health and ensuring food security.
Environmental Science: Soil Residue Management
In environmental science, Bixafen-desmethyl is recognized for its persistence in soil, which can lead to significant residues in rotational crops . This characteristic is essential for studies on soil management and the environmental impact assessment of fungicide use.
Food and Beverage Industry: Analytical Testing
Bixafen-desmethyl serves as a reference standard for analytical testing within the food and beverage sector . Its role is critical in ensuring the quality and safety of food products by providing a benchmark for residue analysis.
Industrial Processes: Pesticide Reference Standards
In industrial processes, Bixafen-desmethyl is used to produce high-quality pesticide reference materials. These standards are vital for adapting to changing regulations and technology in the production of food and environmental analysis .
Biotechnology: Crop Study and Metabolite Analysis
Biotechnological applications of Bixafen-desmethyl include its use in field rotational crop studies. It helps in investigating the uptake of pesticide residues by plants, which is crucial for understanding the metabolism and environmental fate of fungicides .
Medicine: Potential for Biosurfactant Enhancement
Although not directly used in medicine, the study of compounds like Bixafen-desmethyl can inform the development of biosurfactants with low toxicity and high biodegradability, which have medical applications such as drug delivery and wound healing .
Safety And Hazards
Future Directions
The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) for the pesticide active substance Bixafen . The review considered the occurrence of Bixafen residues in plants, processed commodities, rotational crops, and livestock. Based on the assessment, MRL proposals were derived and a consumer risk assessment was carried out . This suggests ongoing research and regulatory attention to Bixafen and its metabolites, including Bixafen-desmethyl.
properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3O/c18-12-3-1-8(5-13(12)19)10-6-9(20)2-4-14(10)24-17(26)11-7-23-25-15(11)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKWJIRAAGGZFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bixafen-desmethyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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